1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol
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Overview
Description
1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol (1-BAC-2-ol) is a synthetic molecule that has been studied in recent years for its potential applications in various scientific research fields. It is a brominated anilino-carbazole derivative, and has been studied for its potential use in organic synthesis and as a fluorescent dye.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol can be achieved through a three-step reaction pathway involving bromination, coupling, and reduction reactions.
Starting Materials
4-bromoaniline, 3,6-dibromocarbazole, 2-bromopropan-1-ol, triethylamine, potassium carbonate, palladium acetate, 1,4-benzoquinone, hydrogen gas, methanol
Reaction
Bromination of 4-bromoaniline with 1,4-benzoquinone in the presence of a catalyst such as palladium acetate and a base like triethylamine to obtain 4-bromo-1,2-benzoquinoneimine..
Coupling of 4-bromo-1,2-benzoquinoneimine with 3,6-dibromocarbazole in the presence of a palladium catalyst and a base like potassium carbonate to form 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)prop-2-en-1-one..
Reduction of 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)prop-2-en-1-one with hydrogen gas in the presence of palladium on carbon and methanol as a solvent to produce 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol..
Scientific Research Applications
1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has been studied for its potential use in organic synthesis and as a fluorescent dye. It has been used in the synthesis of a variety of heterocyclic compounds, such as 5-amino-3-bromo-9-carbazole, 5-amino-3-bromo-9-carbazole-1-oxide, and 5-amino-3-bromo-9-carbazole-2-oxide. It has also been used in the synthesis of various polycyclic aromatic hydrocarbons (PAHs) and polyhydroxyalkanoates (PHAs).
Mechanism Of Action
1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has been studied for its potential use as a fluorescent dye. It has been shown to bind to DNA and RNA, and has been shown to interact with proteins. The binding of 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol to DNA and RNA is thought to be due to the formation of hydrogen bonds between the bromine atoms of the molecule and the phosphate groups of the nucleic acid. The binding of 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol to proteins is thought to be due to the formation of hydrogen bonds between the bromine atoms of the molecule and the amino acid side chains of the proteins.
Biochemical And Physiological Effects
1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has been studied for its potential use as a fluorescent dye. It has been shown to bind to DNA and RNA, and has been shown to interact with proteins. It has also been shown to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). The inhibitory effect of 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol on these enzymes is thought to be due to its ability to bind to the active sites of the enzymes and prevent them from catalyzing their respective reactions.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol in laboratory experiments include its high solubility in organic solvents, its low toxicity, and its ability to bind to DNA and RNA. The limitations of using 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol in laboratory experiments include its relatively high cost and its relatively low fluorescence intensity.
Future Directions
Of research include the development of new synthesis methods for 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol, the exploration of its potential use as a fluorescent dye, the investigation of its potential use in the synthesis of heterocyclic compounds and polycyclic aromatic hydrocarbons (PAHs), and the exploration of its potential use as an inhibitor of enzymes such as COX-2 and NOS. Additionally, further research is needed to investigate the potential applications of 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol in the fields of drug discovery and development, and in the development of new materials.
properties
IUPAC Name |
1-(4-bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Br3N2O/c22-13-1-5-16(6-2-13)25-11-17(27)12-26-20-7-3-14(23)9-18(20)19-10-15(24)4-8-21(19)26/h1-10,17,25,27H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKLJRMGMUBVRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Br3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385474 |
Source
|
Record name | ST50224178 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-phenylamino)-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol | |
CAS RN |
5236-92-0 |
Source
|
Record name | ST50224178 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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